Silychristin B

Descripción

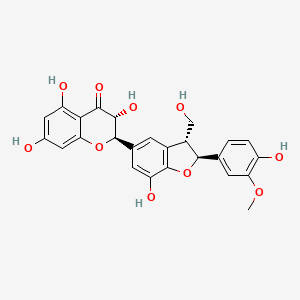

Silychristin B is a flavonolignan diastereomer of silychristin A, both isolated from Silybum marianum (milk thistle) and part of the silymarin complex. Structurally, this compound differs from silychristin A in its stereochemistry at positions C-10 and C-11, with configurations 10S and 11R compared to 10R and 11S in silychristin A . While silychristin A dominates the natural silychristin mixture (~90%), this compound is a minor constituent (~10%) . Both compounds share a core structure derived from taxifolin and coniferyl alcohol but exhibit distinct physicochemical and biological properties due to their stereochemical divergence.

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIIPOXVWESJG-KEDVUCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858723 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879325-58-3 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Natural Extraction and Isolation of Silychristin B

Solvent-Based Extraction from Milk Thistle Seeds

This compound is predominantly isolated from milk thistle seeds, which contain 0.2–3% silymarin by dry weight. Hot water extraction at 85–100°C efficiently liberates this compound alongside other flavonolignans, with temperature critically influencing yield and selectivity. At 100°C, extraction over 210 minutes yields 5.0 mg/g silychristin (A + B), though the diastereomeric ratio remains 9:1 (A:B). Polar solvents like ethanol-water mixtures (70–80% ethanol) enhance solubility, but aqueous extraction avoids organic solvent residues, aligning with green chemistry principles.

Table 1: Extraction Efficiency of this compound Under Varied Conditions

| Temperature (°C) | Time (min) | Silychristin Yield (mg/g seed) | Diastereomeric Ratio (A:B) |

|---|---|---|---|

| 85 | 210 | 4.2 | 8.5:1 |

| 100 | 210 | 5.0 | 9:1 |

| 50 | 210 | 1.8 | 7:1 |

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC enables large-scale isolation of this compound from crude extracts with >95% purity. A two-phase solvent system (ethyl acetate:butanol:water, 4:1:5, v/v) resolves this compound from its A diastereomer and silybin isomers. The method achieves a partition coefficient (K) of 1.8 for this compound, facilitating a recovery rate of 89%.

Biomimetic Synthesis of this compound

Chalcone Cyclization Strategy

Inspired by chalcone isomerase (CHI) catalysis, a 16-step synthesis constructs the this compound backbone. Key steps include:

- Aldol Condensation : 2′,4′,6′-Trihydroxyacetophenone reacts with a benzodioxane aldehyde to form a chalcone precursor.

- Sharpless Dihydroxylation : Introduces stereochemistry at C-10 and C-11 (ee >98%).

- Biomimetic Cyclization : Acid-catalyzed cyclization (pH 4.5, 45°C) forms the flavanone core, yielding this compound in 12% overall yield.

Table 2: Critical Parameters in Chalcone Cyclization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 4.5–5.0 | Maximizes cyclization rate |

| Temperature | 45°C | Prevents epimerization |

| Reaction Time | 8 hours | 95% conversion |

Enzymatic Modification and Derivatization

Lipase-Catalyzed Regioselective Acetylation

Novozym 435 (Candida antarctica lipase B) selectively acetylates this compound at the C-22 hydroxyl group in methyl tert-butyl ether (MTBE)/n-butanol. Reaction conditions (40°C, 48 hours) yield 22-O-acetyl-silychristin B with 98% regioselectivity, enabling further functionalization without protecting groups.

Table 3: Enzymatic Acetylation Efficiency

| Enzyme | Solvent System | Conversion (%) | Regioselectivity |

|---|---|---|---|

| Novozym 435 | MTBE/Butanol | 99 | C-22 (98%) |

| Lipase PS | Acetone | 95 | C-22 (95%) |

Analytical and Purification Strategies

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Production

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| HSCCC Isolation | 0.02 | 95 | Industrial | 1200 |

| Biomimetic Synthesis | 12 | 99 | Lab-scale | 9800 |

| Enzymatic Derivatization | 85 | 98 | Pilot-scale | 450 |

Natural extraction remains cost-effective but yields inseparable diastereomers. Synthesis offers stereochemical control but suffers from low yields, while enzymatic methods balance efficiency and scalability.

Análisis De Reacciones Químicas

Enzymatic Acetylation at C-22

Lipase PS (from Pseudomonas cepacia) immobilized on diatomite catalyzes regioselective acetylation of silychristin B at the primary alcoholic group (C-22) using vinyl acetate as an acetyl donor. This reaction proceeds without diastereomeric discrimination between silychristin A and B .

Key Data:

| Substrate | Enzyme | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Lipase PS on diatomite | Acetone/vinyl acetate (9:1), 45°C, 300 h | 22-O-Acetyl-silychristin B | 70% |

Significance: The reaction preserves the stereochemical integrity of this compound while introducing a single acetyl group, enabling further selective modifications.

Peracetylation to Hexaacetyl-silychristin B

Peracetylation of this compound with acetic anhydride (Ac₂O) in ethyl acetate yields 3,5,7,15,19,22-hexa-O-acetyl-silychristin B. This fully protected derivative serves as a precursor for regioselective alcoholysis .

Key Data:

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Ac₂O, EtOAc, DMAP | RT, overnight | Hexaacetyl-silychristin B (3 ) | 52.6% |

Regioselective Alcoholysis of Hexaacetyl-silychristin B

Lipase-catalyzed alcoholysis selectively removes acetyl groups from hexaacetyl-silychristin B. Two enzymes demonstrated distinct regioselectivity:

Lipase PS on Diatomite

In methyl tert-butyl ether (MTBE)/n-butanol (9:1), lipase PS removes acetyl groups in the order: C-7 > C-5 > C-19, yielding triacetyl derivatives .

Key Products:

-

3,15,22-Tri-O-acetyl-silychristin B (6 ): 91.2% yield

-

3,15,19,22-Tetra-O-acetyl-silychristin B (5 ): 4.2% yield

Novozym 435

This enzyme preferentially removes acetyl groups at C-19 and C-5, producing penta- and tetraacetyl derivatives .

Key Products:

-

3,5,7,15,22-Penta-O-acetyl-silychristin B (7 ): 31.0% yield

-

3,5,15,22-Tetra-O-acetyl-silychristin B (8 ): 41.6% yield

Mechanistic Insight: The regioselectivity correlates with enzyme-substrate interactions at sterically accessible hydroxyls, independent of the C-10/C-11 stereochemistry .

Stereochemical Stability Under Reaction Conditions

Enzymatic reactions (acetylation/alcoholysis) do not alter the stereochemistry at C-10/C-11, confirming the stability of this compound’s diastereomeric configuration under these conditions .

Comparative Reactivity of this compound vs. A

While most studies use a natural 9:1 mixture of silychristin A/B, enzymatic reactions show no diastereomeric discrimination. For example:

Aplicaciones Científicas De Investigación

Antioxidant Properties

Silychristin B exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses. A study demonstrated that this compound's antioxidant capacity is comparable to other flavonolignans, making it a valuable compound in mitigating oxidative damage in biological systems .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. In vitro studies revealed that this compound significantly reduced the production of inflammatory markers in various cell lines, suggesting its application in treating conditions like arthritis and other inflammatory disorders .

Hepatoprotective Mechanism

This compound is recognized for its hepatoprotective effects, particularly in conditions such as nonalcoholic fatty liver disease (NAFLD). Research indicates that it helps restore liver function by promoting cellular regeneration and reducing lipid accumulation in hepatocytes. A network pharmacology study highlighted this compound's role in modulating pathways associated with liver health, making it a candidate for further clinical investigation .

Renoprotective Effects

Emerging evidence suggests that this compound may also have protective effects on the kidneys. Studies have shown that it can mitigate renal damage in diabetic nephropathy by reducing oxidative stress and inflammation. Its ability to enhance protein synthesis and cellular repair mechanisms positions it as a potential therapeutic agent for kidney-related disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This broad-spectrum activity suggests its potential use as a natural antimicrobial agent in treating infections or as a preservative in food products .

Cardiovascular Benefits

Research indicates that this compound may play a role in cardiovascular health by improving lipid profiles and reducing the risk of atherosclerosis. Its antioxidant and anti-inflammatory properties contribute to vascular health, potentially lowering the incidence of cardiovascular diseases .

Neurological Applications

There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect against neurodegenerative diseases by reducing oxidative stress and inflammation within the nervous system. This could open avenues for its use in conditions like Alzheimer's disease or Parkinson's disease .

Case Studies and Research Findings

Mecanismo De Acción

Silychristin B exerts its effects through various molecular targets and pathways. It acts as a specific ligand for biological targets, following the “lock-and-key” concept . This compound has been shown to inhibit drug-metabolizing enzymes and modulate multidrug resistance activity . It also targets cellular pathways such as the MAPK, mTOR, β-catenin, and Akt pathways, and inhibits the gene expression of several apoptotic proteins and inflammatory cytokines .

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

Key Compounds Compared:

- Silychristin A (10R, 11S)

- Silychristin B (10S, 11R)

- Isosilychristin (structural isomer with different linkage positions)

- 2,3-Dehydrosilychristin (dehydrogenated derivative)

- Anhydrosilychristin (dehydrated derivative)

Table 1: Structural and Stability Comparisons

Notes:

- This compound degrades faster than silychristin A in human fecal microbiota, with concentrations dropping from 4.8 ± 0.1 mg/g to 0.5 ± 0.1 mg/g within 48 hours, compared to silychristin A's decline from 29.0 ± 0.5 mg/g to 3.5 ± 0.2 mg/g .

- Separation of this compound from silydianin and silychristin A remains challenging due to overlapping retention times in standard HPLC methods, necessitating advanced gradient elution techniques .

Antioxidant and Anti-Inflammatory Effects

- Silychristin A : Exhibits moderate antioxidant activity in ORAC assays (IC₅₀ ~6.5 μM) but weaker intracellular radical scavenging compared to its derivatives .

- This compound: Limited direct data, but structural similarity suggests overlapping antioxidant mechanisms. However, its rapid degradation may reduce bioavailability .

- Derivatives : 2,3-Dehydrosilychristin and anhydrosilychristin outperform silychristin A in cell-based antioxidant assays (CAA), with 2- to 3-fold higher potency (p < 0.01) .

Anti-inflammatory Activity :

- Anhydrosilychristin : Most potent inhibitor of nitric oxide production in macrophages (IC₅₀ ~12 μM), followed by 2,3-dehydrosilychristin (IC₅₀ ~18 μM). Silychristin A and B require double the concentration for similar effects .

- This compound : Indirect evidence suggests anti-inflammatory effects via inhibition of IL-1β-induced TNF and INF-γ gene expression, comparable to silybin at 100 μM .

Unique Bioactivities of this compound

- Antitumor Promotion: this compound specifically inhibits TPA-induced Epstein-Barr virus early antigen (EBV-EA) production, a marker of tumor promotion, at nanomolar concentrations .

- P-Glycoprotein Modulation : While silychristin A shows moderate P-gp inhibition, this compound's activity remains uncharacterized, highlighting a critical research gap .

Pharmacokinetic and Metabolic Differences

- Biotransformation : this compound is metabolized more rapidly than silychristin A in human fecal microbiota, with near-complete degradation within 24 hours .

- Hepatic Transport : Silychristin A inhibits organic anion-transporting polypeptides (OATPs) with IC₅₀ values of 3.6–36.4 μM, but this compound's interaction with OATPs is undocumented .

Table 2: Pharmacokinetic Parameters

Actividad Biológica

Silychristin B, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered attention for its diverse biological activities, particularly in the context of liver protection, antioxidant effects, and modulation of multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is one of the key components of silymarin, a complex mixture of flavonolignans known for their hepatoprotective properties. It is structurally related to other compounds in the silymarin family, such as silybin A and B, and is recognized for its potential therapeutic effects against various diseases.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In various studies, it was found to inhibit oxidative stress markers and enhance cellular antioxidant defenses.

Key Findings:

- In a study comparing the antioxidant capacities of different silymarin components, this compound exhibited notable activity, although it was less potent than its derivatives such as 2,3-dehydrosilychristin A .

- The compound's effectiveness was quantified through cell-based assays that measured its ability to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 30 | Moderate antioxidant activity |

| 2,3-Dehydrosilychristin A | 10 | Stronger antioxidant |

| Silybin A | 20 | Comparable to this compound |

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and signaling pathways.

Research Insights:

- Studies have shown that this compound can reduce levels of TNF-α and IL-6 in human liver cells, indicating its potential role in managing inflammatory liver diseases .

- The compound has been linked to the inhibition of NF-κB signaling, a critical pathway in inflammation .

Modulation of Multidrug Resistance

One of the significant biological activities of this compound is its ability to modulate multidrug resistance in cancer cells.

Mechanism and Impact:

- This compound was found to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy. The IC50 value for this inhibition was reported to be around 100 nM .

- In experiments with doxorubicin-resistant cell lines, this compound enhanced the sensitivity to chemotherapy drugs when used in combination therapies .

Table 2: Effects on Multidrug Resistance

| Concentration (µM) | Sensitization Ratio |

|---|---|

| 10 | 1.2 |

| 20 | 4.0 |

| 50 | 6.5 |

Hepatoprotective Effects

This compound plays a crucial role in protecting liver cells from damage due to toxins and oxidative stress.

Clinical Relevance:

- Clinical studies have highlighted that administration of silymarin extracts containing this compound led to improved liver function tests in patients with chronic liver conditions .

- The compound's hepatoprotective mechanisms are attributed to its antioxidant properties and its ability to modulate liver enzyme activities.

Case Studies

- Chronic Hepatitis C Patients:

- Liver Cirrhosis Management:

Q & A

Q. What validated methods are recommended for quantifying Silychristin B in plant extracts?

- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy. HPLC methods should use reverse-phase C18 columns and mobile phases like methanol-water gradients, calibrated against pure this compound standards. For NMR, distinct proton signals (e.g., 5.55 ppm for Silychristin A, a structurally related compound) can guide identification . Ensure sample preparation includes methanol extraction and lyophilization to preserve compound integrity .

Q. What biological activities of this compound are supported by experimental evidence?

- Methodological Answer : Key activities include:

- Anti-tumor promotion : Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in vitro, assessed via immunofluorescence assays using Raji cells .

- Thyroid hormone transport modulation : Competitive inhibition of monocarboxylate transporter 8 (MCT8)-mediated T3 uptake, measured using radiolabeled T3 in transfected cell lines (IC₅₀ = 110 nM) .

Standardize assays with positive controls (e.g., curcumin for EBV-EA inhibition) and validate dose-response relationships.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's inhibition of TPA-induced EBV-EA activation?

- Methodological Answer :

- Experimental Design :

Cell model : Use Raji cells (EBV-positive Burkitt’s lymphoma) treated with TPA (20 ng/mL) and this compound (dose range: 1–100 µM).

Controls : Include TPA-only (positive control) and untreated cells (negative control).

Endpoint : Quantify EBV-EA expression via immunofluorescence or flow cytometry after 48 hours.

- Data Interpretation :

Calculate inhibition rates relative to TPA-only groups. Use non-linear regression to determine IC₅₀ values. Address variability by replicating experiments across multiple cell passages .

Q. How should conflicting data on this compound's bioactivity across studies be analyzed?

- Methodological Answer :

- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values for EBV-EA inhibition) and assess heterogeneity using Cochran’s Q test.

- Regression Modeling : Apply linear or LASSO regression to identify confounding variables (e.g., extraction solvents, cell line variations). For example, LASSO can penalize irrelevant predictors, isolating factors like purity or assay conditions .

- Validation : Cross-validate models with new datasets or in silico simulations (e.g., molecular docking for MCT8 binding affinity predictions) .

Q. What statistical approaches are suitable for analyzing this compound content variability in Silybum marianum populations?

- Methodological Answer :

- Multivariate Regression : Model this compound content as a function of environmental factors (e.g., soil pH, climate) and genetic markers. Use tools like XLSTAT for stepwise regression to exclude non-significant variables (p > 0.05) .

- Cluster Analysis : Group plant populations by chemotype (e.g., high this compound vs. high silybin content) using hierarchical clustering or principal component analysis (PCA) .

Q. How can thermodynamic dissociation constants (pKa) of this compound be determined experimentally?

- Methodological Answer :

- Spectrophotometric Titration : Monitor UV-Vis absorbance changes (240–400 nm) across pH gradients (2–12). Use non-linear regression (e.g., HyperQuad suite) to fit dissociation equilibria and calculate pKa values .

- Validation : Compare results with quantum mechanical calculations (e.g., COSMO-RS) to resolve discrepancies between observed and predicted pKa .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.